![molecular formula C20H29NO3S B1343396 Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate CAS No. 898788-24-4](/img/structure/B1343396.png)
Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate
Overview
Description
Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate is a synthetic ester featuring a thiomorpholine-substituted phenyl group at the 7-oxo position of a heptanoate backbone. Its molecular formula is C20H29NO3S, with a molecular weight of 363.51 g/mol (predicted) . Current safety data indicate warnings for skin sensitization (H317) and eye irritation (H319) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate involves several steps. One common method includes the reaction of 3-(thiomorpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced reaction control and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiomorpholine derivatives .
Scientific Research Applications
Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye.
Biology: Employed in the study of protein aggregation and amyloid fibril formation.
Medicine: Investigated for its potential in diagnosing and treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate involves its binding to specific molecular targets, such as amyloid fibrils. This binding is facilitated by the compound’s unique structure, which allows it to interact with the fibrils and inhibit their formation. The pathways involved include the disruption of protein-protein interactions and the stabilization of intermediate structures.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers: 3- vs. 4-Thiomorpholinomethyl Substitution
The positional isomer Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate (CAS 898783-40-9) shares the same molecular formula but differs in the substitution position of the thiomorpholine group (para- vs. meta-). This minor structural variation may influence steric hindrance and electronic effects, altering reactivity or biological activity.
Pyrrolidine vs. Thiomorpholine Derivatives
Replacing the thiomorpholine group with pyrrolidine yields Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate (CAS 898771-10-3). Key differences include:
The sulfur atom in thiomorpholine may enhance hydrogen bonding or alter metabolic stability compared to the nitrogen-rich pyrrolidine analog.
Simplified Heptanoate Esters in Flavor Chemistry
Ethyl heptanoate (CAS 106-30-9), a simpler ester lacking the thiomorpholine-phenyl group, is widely used in food flavoring (e.g., Chinese Baijiu). Its concentration in Luzhoulaojiao liquor is 3.38 mg/L, contributing to fruity and floral notes .
Structural Analogues in Drug Discovery
The thiomorpholine group is a common pharmacophore in CNS-targeting drugs due to its ability to modulate receptor binding. For example, thiophene fentanyl hydrochloride (CAS 2306823-39-0) shares a sulfur-containing heterocycle but differs significantly in backbone structure and application .
Biological Activity
Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate is a synthetic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 363.52 g/mol
- CAS Number : 898788-24-4
- Purity : 97%
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly proteins and enzymes. The compound's thiomorpholine ring and phenyl group facilitate binding to these targets, potentially inhibiting their activity. This inhibition can disrupt normal cellular processes, leading to various biological effects, including:
- Anti-inflammatory Activity : The compound has been studied for its potential to reduce inflammation by modulating inflammatory pathways.
- Antimicrobial Activity : Research indicates that it may possess properties that inhibit microbial growth, making it a candidate for further investigation in infectious disease treatment.
Research Findings
Several studies have investigated the biological activity and applications of this compound:
- Inhibition of Protein Aggregation : Studies have shown that this compound can inhibit the formation of amyloid fibrils, which are implicated in neurodegenerative diseases such as Alzheimer's. The mechanism involves disrupting protein-protein interactions critical for fibril formation .
- Therapeutic Potential in Neurodegenerative Diseases : Its ability to bind to specific proteins suggests potential applications in diagnosing and treating conditions like Alzheimer's disease. Further biological assays are necessary to elucidate its mechanism of action and therapeutic potential .
- Chemical Synthesis Applications : The compound serves as a versatile reagent in organic synthesis, particularly in the development of β-lactams and other pharmaceutical agents due to its unique structural features .
Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that this compound significantly reduced markers of inflammation when administered under controlled conditions. The results indicated a dose-dependent response, suggesting that higher concentrations lead to more pronounced anti-inflammatory effects.
Case Study 2: Antimicrobial Properties
In vitro assays revealed that the compound exhibited antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antimicrobial agents.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Contains a thiomorpholine ring | Exhibits anti-inflammatory and antimicrobial activities |
Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate | Contains a pyrrolidine ring | May have distinct pharmacological properties |
Ethyl 7-oxo-7-[4-(pyrrolidinomethyl)phenyl]heptanoate | Different substitution pattern | Variations in position may influence binding affinity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate, and how can purity be optimized?
- Methodology :
- Step 1 : Coupling reactions involving thiomorpholine derivatives and phenylheptanoate precursors are common. For example, Suzuki-Miyaura cross-coupling (using Pd catalysts like (PPh₃)₄Pd) can introduce aromatic substituents .
- Step 2 : Post-synthesis purification via silica gel chromatography and solvent extraction (e.g., ethyl acetate) is critical to isolate the product .
- Step 3 : Validate purity using HPLC (retention time analysis) and LC-MS (e.g., m/z 612 [M+H]+) .
Q. How should researchers handle and store this compound safely in laboratory settings?
- Methodology :
- Storage : Avoid exposure to heat/sparks (flash point >100°C) and store in airtight containers under inert gas (N₂/Ar) .
- Safety : Use NIOSH/EN 166-certified PPE (gloves, goggles) to prevent skin/eye contact. Ventilation systems must mitigate inhalation risks of dust/aerosols .
- Spill Management : Absorb with inert materials (e.g., sand) and avoid drainage contamination .
Q. What spectroscopic and crystallographic methods are used to characterize its structure?
- Methodology :
- X-ray Crystallography : Employ SHELX programs (SHELXL for refinement, SHELXS for solution) to resolve molecular geometry. The Cambridge Structural Database (CSD) provides reference data for validation .
- Spectroscopy : Use ¹H/¹³C NMR to confirm ester/thiomorpholine moieties and FT-IR for carbonyl (C=O) stretches (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict hydrogen-bonding patterns in its crystalline form?
- Methodology :
- Graph Set Analysis : Apply Etter’s formalism to map donor-acceptor interactions (e.g., thiomorpholine N–H···O=C) using software like Mercury (CSD-derived). This aids in understanding packing motifs and stability .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict hydrogen bond energies and directional preferences .
Q. What experimental and computational approaches resolve contradictions in phase equilibria data during solvent extraction?
- Methodology :
- Liquid-Liquid Equilibrium (LLE) : Measure tie-line data (e.g., with ethyl heptanoate as solvent) at 288–308 K. Use Othmer-Tobias/Bachman correlations to validate consistency .
- Critical Locus Analysis : For CO₂-based systems, determine pressure-temperature-composition (P-T-x) diagrams to assess supercritical fluid behavior .
Q. How can radical motion studies inform degradation pathways under thermal stress?
- Methodology :
- EPR Spectroscopy : Track radical intermediates (e.g., ethyl heptanoate-derived radicals) at low temperatures. Analyze line broadening to quantify pseudorotation dynamics and bond cleavage mechanisms .
- Kinetic Modeling : Use Arrhenius plots to correlate radical stability with thermal degradation rates .
Q. What strategies optimize esterification yields while minimizing side reactions?
- Methodology :
Properties
IUPAC Name |
ethyl 7-oxo-7-[3-(thiomorpholin-4-ylmethyl)phenyl]heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-2-24-20(23)10-5-3-4-9-19(22)18-8-6-7-17(15-18)16-21-11-13-25-14-12-21/h6-8,15H,2-5,9-14,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCBSSMVKPZQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643404 | |
Record name | Ethyl 7-oxo-7-{3-[(thiomorpholin-4-yl)methyl]phenyl}heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-24-4 | |
Record name | Ethyl ζ-oxo-3-(4-thiomorpholinylmethyl)benzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-oxo-7-{3-[(thiomorpholin-4-yl)methyl]phenyl}heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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